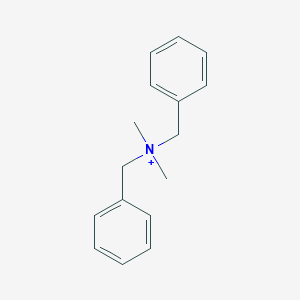

Dibenzyldimethylammonium

Description

Structure

3D Structure

Properties

CAS No. |

14800-26-1 |

|---|---|

Molecular Formula |

C16H20N+ |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

dibenzyl(dimethyl)azanium |

InChI |

InChI=1S/C16H20N/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3/q+1 |

InChI Key |

LNIYNESXCOYFPW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Other CAS No. |

14800-26-1 |

Related CAS |

100-94-7 (chloride) |

Synonyms |

is(dibenzyldimethylammonium) mu-oxo-bis(tribromoferate(III)) dibenzyldimethylammonium dibenzyldimethylammonium chloride dibenzyldimethylammonium iodide dibenzyldimethylammonium iodide, 14C-labeled N,N-dimethyl-N',N'-dibenzylammonium chloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dibenzyldimethylammonium

Advanced Quaternization Routes

The synthesis of dibenzyldimethylammonium salts is primarily achieved through quaternization reactions, which involve the alkylation of a tertiary amine. Several advanced methodologies have been developed to optimize this process, enhancing yield, purity, and efficiency.

Direct Quaternization Techniques and Process Optimization for Dibenzyldimethylammonium Synthesis

The foundational method for synthesizing dibenzyldimethylammonium chloride involves the direct reaction of dimethylamine (B145610) with benzyl (B1604629) chloride. This nucleophilic substitution reaction requires careful control of stoichiometry to minimize the formation of byproducts. In a typical large-scale industrial setting, this exothermic reaction is managed in enamel-coated steel reactors to prevent corrosion from chloride ions. The process often involves charging the reactor with an aqueous solution of dimethylamine and an alkaline substance like sodium carbonate, followed by the controlled addition of benzyl chloride at elevated temperatures (e.g., 94–96°C). Post-reaction, the mixture is diluted with water and subjected to phase separation to isolate the product.

Another approach to direct quaternization involves the reaction of dimethylbenzylamine with benzyl chloride. This method also falls under the category of quaternization reactions and requires controlled conditions to achieve high purity. Purification of the resulting dibenzyldimethylammonium chloride often involves washing with water to remove unreacted amines and other impurities. The purity of the final product is typically verified using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Unexpectedly, dibenzyldimethylammonium bromide has been observed to form as a byproduct during glycosylation reactions in dimethylformamide (DMF) when benzyl bromide and a base like sodium hydride are used. This occurs due to the decomposition of DMF into dimethylamine, which then reacts with the benzyl bromide present in the reaction mixture.

The synthesis can also be performed in situ. For instance, in the synthesis of ZSM-50 zeolite, a combination of dimethylbenzylamine and a benzyl halide (like chloride, bromide, or iodide) can be added to the reaction mixture to generate the dibenzyldimethylammonium cation directly. google.com This in-situ generation is considered a cost-effective approach. google.com

Table 1: Process Parameters for Direct Quaternization

| Parameter | Value/Condition |

| Reactants | Dimethylamine and Benzyl Chloride |

| Reactor Type | Enamel-coated steel |

| Temperature | 94–96°C |

| Post-reaction Treatment | Water dilution and phase separation at 30°C |

This table summarizes typical large-scale production parameters for the synthesis of dibenzyldimethylammonium chloride.

One-Pot Synthesis Strategies for Dibenzyldimethylammonium Halides

One-pot synthesis offers a streamlined and efficient alternative for preparing dibenzyldimethylammonium halides. A notable one-pot method involves the reaction of an amide, an alkyl or substituted alkyl halide, and an alkaline carbonate. This approach is versatile and allows for the synthesis of various quaternary ammonium (B1175870) halides, including dibenzyldimethylammonium chloride and bromide.

For the synthesis of dibenzyldimethylammonium chloride, benzyl chloride is reacted with dimethylformamide in the presence of sodium carbonate at 80°C for 72 hours, yielding a white powder product. Similarly, dibenzyldimethylammonium bromide can be synthesized by reacting benzyl bromide with dimethylformamide and potassium carbonate at 80°C for 48 hours. The choice of the inorganic base can significantly impact the reaction yield, with sodium and potassium carbonates generally providing better results than cesium, lithium, or calcium carbonates. Specifically for the synthesis of quaternary ammonium chlorides, sodium carbonate has been found to be the most effective base.

The reaction conditions, such as temperature and time, are crucial for optimizing the yield. The best yields are typically obtained at temperatures between 80–85°C with reaction times of 48–72 hours. The work-up procedure involves crystallization from the reaction filtrate by adding a suitable solvent like acetone, diethyl ether, or toluene, followed by washing and drying.

Table 2: One-Pot Synthesis of Dibenzyldimethylammonium Halides

| Product | Reactants | Base | Temperature (°C) | Time (h) | Yield (%) |

| Dibenzyldimethylammonium chloride | Benzyl chloride, Dimethylformamide | Sodium carbonate | 80 | 72 | 31 |

| Dibenzyldimethylammonium bromide | Benzyl bromide, Dimethylformamide | Potassium carbonate | 80 | 48 | 52 |

This interactive table outlines the reaction conditions and yields for the one-pot synthesis of dibenzyldimethylammonium halides.

Menshutkin Reaction Pathways in Dibenzyldimethylammonium Synthesis

The Menshutkin reaction, named after Nikolai Menshutkin, is a fundamental process in organic chemistry for the synthesis of quaternary ammonium salts from tertiary amines and alkyl halides. wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. mdpi.com In the context of dibenzyldimethylammonium synthesis, this pathway involves the reaction of a tertiary amine, such as N,N-dimethylbenzylamine, with an alkylating agent like benzyl chloride.

The rate and mechanism of the Menshutkin reaction are significantly influenced by the solvent, the structure of the amine, and the nature of the alkyl halide. mdpi.comsciensage.info Polar aprotic solvents generally accelerate the reaction. nd.edu The reactivity of alkyl halides follows the order RI > RBr > RCl for S_N2 reactions in aprotic solvents. mdpi.com Benzylic halides, such as benzyl chloride, are excellent reactants in this process due to the stability of the transition state. wikipedia.org

The quaternization of N,N-dimethylaniline with benzyl chloride has been studied kinetically in various polar solvents. sciensage.info The reaction follows second-order kinetics, being first-order with respect to both the amine and the alkyl halide. sciensage.info This is consistent with the S_N2 mechanism. The use of quaternary ammonium salts as phase-transfer catalysts has spurred interest in understanding and optimizing the Menshutkin reaction for their preparation. sciensage.info

Functional Group Modifications and Derivative Synthesis

The dibenzyldimethylammonium cation can be chemically modified to create derivatives with tailored properties for specific applications. These modifications include halogenation of the benzyl groups and the formation of metallo-complexes.

Halogenation and Fluorinated Dibenzyldimethylammonium Derivatives Synthesis

Fluorinated derivatives of dibenzyldimethylammonium have been synthesized and investigated for their role as structure-directing agents (SDAs) in the synthesis of zeolites. acs.orgst-andrews.ac.uk Specifically, dibenzyldimethylammonium (DBDM) cations with a single fluorine atom at the ortho, meta, or para position of the aromatic rings have been prepared. acs.orgst-andrews.ac.uk

The synthesis of these fluorinated derivatives allows for a fine-tuning of the electronic and steric properties of the SDA. For example, the non-fluorinated DBDM cation can direct the synthesis of either all-silica zeolite beta or ZSM-50. acs.orgst-andrews.ac.uk However, under the same conditions, benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) selectively directs the crystallization of pure all-silica ZSM-50. acs.orgst-andrews.ac.uk The para-fluoro derivative (p-FDBDM) also leads to ZSM-50, but with a slower crystallization rate, while the meta-fluoro derivative (m-FDBDM) does not yield a crystalline product under the same conditions. acs.orgst-andrews.ac.uk The position of the fluorine atom on the aromatic ring significantly influences the crystallization pathway and the final zeolite structure. researchgate.net

The presence of fluorine in the structure-directing agent can improve its templating ability. researchgate.net Computational studies have shown that the interaction between the fluorinated cations and the zeolite framework, in terms of packing efficiency and interaction energies, plays a crucial role in determining the final product. researchgate.net For instance, in the synthesis of AFI-type materials, the presence of fluorine in the dibenzyldimethylammonium cation enhances its templating ability compared to the non-fluorinated counterpart. researchgate.net Dibenzyldimethylammonium fluoride (B91410), in a dimethyl sulfoxide (B87167) (DMSO) solution, has also been shown to be an effective solvent for the acylation of cellulose (B213188). mdpi.com

Synthesis of Dibenzyldimethylammonium Metallo-complexes (e.g., Chloridopalladate Salts)

Dibenzyldimethylammonium cations can form complexes with metal ions, leading to the synthesis of novel metallo-complexes. A notable example is the formation of dibenzyldimethylammonium chloridopalladate(II) salts. rsc.orgrsc.org These compounds have been synthesized and their structures studied using single-crystal X-ray diffraction. rsc.orgrsc.org

A simple synthetic method for these palladate salts involves dissolving palladium(II) chloride in hydrochloric acid and then adding an aqueous solution of the quaternary ammonium chloride. rsc.org The resulting mixture is stirred and concentrated to yield the desired monomeric or dimeric chloridopalladate salt. rsc.org The stoichiometry of the reactants can influence the formation of either the monomeric [PdCl₄]²⁻ or the dimeric [Pd₂Cl₆]²⁻ anion. rsc.org

The structures of these complexes are stabilized by various non-covalent interactions, including anion-cation C-H···Cl hydrogen bonds and cation-cation π···π and C-H···π interactions. rsc.orgrsc.org These weak interactions can lead to conformational polymorphism, where the same compound crystallizes in different forms. rsc.orgrsc.org

Furthermore, isostructural bis(dibenzyldimethylammonium) tetrachlorometallate solvate complexes with other first-row transition metals such as manganese(II), cobalt(II), nickel(II), and zinc(II) have been synthesized. researchgate.net These complexes crystallize from acetonitrile (B52724) and/or methanol (B129727) solutions and exhibit similar crystal structures. researchgate.net

Table 3: Synthesized Dibenzyldimethylammonium Metallo-complexes

| Metal | Anion | Reference |

| Palladium(II) | [PdCl₄]²⁻ | rsc.orgrsc.org |

| Palladium(II) | [Pd₂Cl₆]²⁻ | rsc.orgrsc.org |

| Manganese(II) | [MnCl₄]²⁻ | researchgate.net |

| Cobalt(II) | [CoCl₄]²⁻ | researchgate.net |

| Nickel(II) | [NiCl₄]²⁻ | researchgate.net |

| Zinc(II) | [ZnCl₄]²⁻ | researchgate.net |

This interactive table lists various metallo-complexes of dibenzyldimethylammonium that have been synthesized and characterized.

Purification and Isolation Techniques in Advanced Dibenzyldimethylammonium Synthesis

The isolation and purification of dibenzyldimethylammonium salts from the crude reaction mixture are critical steps that determine the final product's quality and suitability for subsequent applications. Following synthesis, the reaction vessel typically contains the desired quaternary ammonium salt alongside unreacted precursors, by-products, and solvents. A multi-step purification strategy is therefore essential to remove these impurities. The choice of techniques depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Common methods employed include crystallization, liquid-liquid extraction, and chromatography, often used in combination.

Crystallization and Recrystallization

Crystallization is a primary and highly effective method for purifying dibenzyldimethylammonium compounds, leveraging their crystalline nature. This technique separates the product based on differences in solubility between the desired compound and impurities in a given solvent system. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. google.com The slow formation of crystals excludes impurities from the crystal lattice, resulting in a significant increase in purity.

In one-pot synthesis methods for dibenzyldimethylammonium halides, the product is conveniently separated by crystallization from the reaction filtrate using an appropriate solvent, with reported yields varying based on the specific halide and reaction conditions. For instance, dibenzyldimethylammonium bromide has been isolated as a white powder with a 52% yield, while the chloride salt was obtained with a 31% yield under similar conditions. After initial crystallization, a recrystallization step can be performed to achieve very high purity levels, often exceeding 99%. The selection of the solvent is paramount and is determined empirically to find a system where the dibenzyldimethylammonium salt is sparingly soluble at low temperatures but highly soluble at higher temperatures.

Liquid-Liquid Extraction

Liquid-liquid extraction is a valuable technique for the initial workup of the reaction mixture, particularly for removing water-soluble by-products and unreacted starting materials. This method utilizes a system of two immiscible liquid phases, typically an aqueous phase and an organic solvent. Dibenzyldimethylammonium, being an organic salt, can be selectively partitioned into the organic phase, while inorganic salts and other polar impurities remain in the aqueous phase. A common procedure involves multiple washes of the organic layer with water to effectively remove contaminants like unreacted amines or ammonium salts. The choice of organic solvent is crucial; mixtures such as cyclohexane (B81311) and ethyl acetate (B1210297) have been documented for separating organic dibenzyldimethylammonium chloride from aqueous salts.

Chromatographic Methods

While crystallization is effective for bulk purification, chromatographic techniques are often employed for laboratory-scale synthesis or when very high purity is required, as they offer superior separation of closely related compounds. column-chromatography.com

Column Chromatography: This technique is sometimes used for the purification of dibenzyldimethylammonium compounds, although it can be associated with lower yields. For example, a 10% yield was reported for a lab-scale purification using column chromatography. ucd.ie The stationary phase and eluent system are chosen to maximize the separation between the target compound and impurities.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for isolating small quantities of high-purity material, HPLC is a powerful tool. ucd.ie Preparative HPLC can be used to isolate impurities for structural identification. ucd.ie

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of polar compounds like quaternary ammonium salts. chromatographyonline.comchromatographyonline.com It uses a polar stationary phase with a largely organic mobile phase. This method provides strong retention for polar analytes without the need for ion-pairing reagents, which are often used in reversed-phase chromatography and can interfere with detection methods like mass spectrometry (MS). chromatographyonline.comchromatographyonline.com The retention can be modulated by adjusting the ionic strength and the percentage of the organic component in the mobile phase. chromatographyonline.com

The table below summarizes the key purification techniques and their typical applications in the context of dibenzyldimethylammonium synthesis.

| Technique | Principle | Application | Advantages | Reported Outcomes |

| Crystallization/Recrystallization | Differential solubility of the compound and impurities in a solvent. | Primary purification of solid products; enhancement to >99% purity. | Scalable, cost-effective, can achieve high purity. | Yields of 31-52% for crude product isolation. |

| Liquid-Liquid Extraction | Differential partitioning of solutes between two immiscible liquid phases. | Removal of water-soluble impurities (e.g., inorganic salts, unreacted amines). | Good for initial bulk cleanup of the reaction mixture. | Separates organic product from aqueous salts using solvents like cyclohexane/ethyl acetate. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Laboratory-scale purification for high-purity samples. | High resolving power for complex mixtures. | Can result in lower yields (e.g., 10%). ucd.ie |

| HILIC | Partitioning of polar analytes onto a polar stationary phase. | High-resolution separation of polar quaternary ammonium salts. chromatographyonline.com | Avoids ion-pairing reagents, compatible with MS detection. chromatographyonline.com | Retention is tunable by altering mobile phase composition. chromatographyonline.com |

Purity Assessment and Characterization

The successful isolation of dibenzyldimethylammonium is confirmed through various analytical techniques that also assess its purity and verify its structure.

| Analytical Method | Purpose |

| Thin-Layer Chromatography (TLC) | Monitors reaction completion and detects the presence of impurities in the isolated product. ucd.ie |

| Nuclear Magnetic Resonance (NMR) | Provides definitive structural confirmation through ¹H and ¹³C NMR spectroscopy, identifying the chemical environments of protons and carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns, confirming the compound's identity. |

| Elemental Analysis | Validates the elemental composition (C, H, N) against theoretical values, providing a measure of absolute purity. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms and intermolecular interactions in the crystalline solid. researchgate.netiucr.org |

These purification and analytical methodologies are integral to the synthesis of dibenzyldimethylammonium, ensuring the production of a well-characterized compound of high purity.

Elucidation of Reaction Mechanisms Involving Dibenzyldimethylammonium

Mechanistic Studies in Organic Synthesis

Dibenzyldimethylammonium salts are recognized for their utility in organic synthesis, particularly as phase-transfer catalysts. Their unique structure allows them to facilitate reactions between reactants located in different immiscible phases.

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry. They proceed via a single, concerted step where a nucleophile attacks the electrophilic center from the backside, simultaneously displacing the leaving group. This mechanism results in an inversion of the stereochemical configuration at the central carbon. The reaction rate is dependent on the concentrations of both the nucleophile and the electrophile, hence the term "bimolecular". libretexts.org

Quaternary ammonium (B1175870) salts, such as dibenzyldimethylammonium chloride, can serve as effective phase-transfer catalysts in SN2 reactions, enhancing reaction rates and yields by transporting a nucleophile from an aqueous phase to an organic phase where the substrate is dissolved.

Detailed mechanistic studies on compounds structurally similar to dibenzyldimethylammonium have provided significant insights. For instance, research on the SN2 reaction of benzyldimethylphenylammonium (B12820111) ion revealed an unusually large secondary α-deuterium kinetic isotope effect. cdnsciencepub.com This large effect was attributed to the significant steric crowding around the α-carbon in the reactant molecule, which is lessened in the SN2 transition state. cdnsciencepub.com Such investigations confirm that these types of quaternary ammonium salts react through an SN2 pathway in dipolar aprotic solvents. cdnsciencepub.com The principle of microscopic reversibility, applied to the well-known SN2 mechanism of the Menshutkin reaction (the formation of quaternary ammonium salts), further supports that the reverse reaction—the substitution on the ammonium salt—also proceeds via an SN2 mechanism. cdnsciencepub.com

Table 1: Key Features of the SN2 Mechanism

| Feature | Description | Relevance to Dibenzyldimethylammonium |

|---|---|---|

| Kinetics | Bimolecular (rate = k[Substrate][Nucleophile]) | The reaction rate is dependent on the concentration of both the dibenzyldimethylammonium salt and the nucleophile. libretexts.org |

| Mechanism | Single, concerted step | Bond-forming and bond-breaking occur simultaneously. libretexts.org |

| Stereochemistry | Inversion of configuration | Backside attack by the nucleophile flips the stereocenter. libretexts.org |

| Transition State | Planar arrangement of the central carbon and non-reacting substituents | Steric hindrance from the benzyl (B1604629) and methyl groups influences the transition state energy. libretexts.orgcdnsciencepub.com |

| Catalysis | Phase-Transfer Catalysis | The dibenzyldimethylammonium cation pairs with the nucleophile, transporting it into the organic phase to react. |

The involvement of dibenzyldimethylammonium in oxidation-reduction (redox) pathways has been observed in specific contexts, particularly in bioenergetics and materials science. While not a classic oxidizing or reducing agent itself, its cationic nature allows it to participate in processes driven by electron transport.

In a notable example, the dibenzyldimethylammonium cation (DDA⁺) has been used as a molecular probe to measure the electrical potential across bacterial membranes. The accumulation of DDA⁺ inside membrane vesicles of E. coli is directly coupled to the oxidation of respiratory substrates like D-lactate. pnas.org The bacterium's respiratory chain creates a proton motive force, establishing a membrane potential (interior negative) that drives the uptake of the lipophilic DDA⁺ cation. This uptake is blocked by inhibitors of the respiratory chain, confirming the link between the redox process and the movement of the ion. pnas.org

Furthermore, dibenzyldimethylammonium cations are employed as structure-directing agents (SDAs) in the synthesis of inorganic materials, such as manganese oxides, where the metal center is subject to changes in oxidation state. scispace.com The cation helps to organize the structure of the material during its formation, a process that can involve the oxidation of a metal precursor. scispace.com The mention of dibenzyldimethylammonium ions in a dissertation concerning the self-discharge mechanism of the Leclanché dry cell also points towards its potential role in electrochemical, and therefore redox, systems. archive.org

Degradation and Stability Mechanism Analysis of Dibenzyldimethylammonium

The stability of dibenzyldimethylammonium is a critical factor for its application, whether as a catalyst, a structure-directing agent, or in other roles. Its degradation can be initiated by thermal, hydrolytic, or photolytic stress.

Dibenzyldimethylammonium-based compounds generally exhibit good thermal stability. As structure-directing agents in zeolite synthesis, they are noted for being more thermally resistant than simpler alkylammonium compounds, allowing syntheses to be conducted at higher temperatures. rsc.org Thermogravimetric analysis (TGA) of dibenzyldimethylammonium fluoride (B91410) has demonstrated its superior thermal stability compared to other quaternary ammonium fluorides like tetrabutylammonium (B224687) fluoride trihydrate. researchgate.net

However, at sufficiently high temperatures, these compounds will decompose. Studies on bis[dibenzyldimethylammonium] tetrabromometallate complexes show that thermal decomposition typically begins in the range of 200–225 °C. researchgate.net The degradation is observed to occur primarily in two stages:

First Stage: An initial cleavage event where the complex decomposes, yielding metal(II) bromide and elemental carbon from the carbonization of the dibenzyldimethylammonium cation. researchgate.net

Second Stage: Under an air atmosphere, the resulting mixture of metal(II) bromide and carbon further reacts to form a final residue consisting of metal(II) bromide and metal(II) oxide. researchgate.net

The kinetics of thermal degradation, including the activation energy, can be determined from TGA data collected at different heating rates using methods such as the Kissinger equation. researchgate.net

Table 2: Thermal Decomposition of Bis[dibenzyldimethylammonium] Tetrabromometallates

| Parameter | Observation | Source |

|---|---|---|

| Decomposition Onset Temperature | 200 – 225 °C | researchgate.net |

| Step 1 Products | Metal(II) Bromide + Elemental Carbon (from cation) | researchgate.net |

| Step 2 Products (in air) | Metal(II) Bromide + Metal(II) Oxide | researchgate.net |

| General Stability | More thermally resistant than many other alkylammonium SDAs | rsc.org |

Dibenzyldimethylammonium compounds are characterized by significant chemical resistance, including a notable stability against hydrolysis, even under basic conditions. rsc.org This stability is crucial for their use in zeolite synthesis, which is often carried out at a high pH. rsc.org

The hydrolytic stability has been demonstrated in its application as a solvent system component for the chemical modification of cellulose (B213188). Solutions of dibenzyldimethylammonium fluoride in dimethyl sulfoxide (B87167) (DMSO) are used for the etherification of cellulose in the presence of solid sodium hydroxide (B78521). researchgate.netvt.edu The reaction proceeds efficiently, indicating that the dibenzyldimethylammonium cation is stable and does not undergo significant hydrolysis under these strongly basic conditions. researchgate.net While other quaternary ammonium cations, such as imidazolium (B1220033), may degrade through pathways involving hydrolysis of reaction intermediates, dibenzyldimethylammonium exhibits a higher degree of stability. nih.gov

The degradation of chemical compounds upon exposure to light, or photodegradation, is a critical stability parameter. Research has been conducted on the photodegradation of micelles formed from related benzylalkylammonium compounds. researchgate.net

The fundamental mechanism of photodegradation requires the molecule to absorb light of a specific wavelength. For related nitrogen-containing aromatic compounds, this often falls in the UV spectrum. nih.gov The mechanism of photo-inactivation has been described for certain antimicrobial ethanolamine (B43304) derivatives that share structural similarities with dibenzyldimethylammonium. In these model systems, the photodecomposition is facilitated by a specific chemical moiety, such as a nitrophenylamino group, which absorbs light and initiates a decomposition cascade. nih.gov

The efficiency of this degradation can be highly dependent on environmental factors, particularly pH. For example, a model compound with a para-nitro group showed 100% conversion at a pH ≥ 11, while its meta-substituted analogue showed minimal degradation under the same conditions, highlighting the profound influence of molecular structure on the photodegradation pathway. nih.gov The solvent can also play a role; studies on certain pesticides showed that they degraded more rapidly in acetonitrile (B52724) than in methanol (B129727) under UV irradiation. researchgate.net

Table 3: Photodegradation of Model Aminoalcohol Compounds under Irradiation

| Compound Structure | Condition | Conversion (%) | Source |

|---|---|---|---|

| para-nitro substituted | pH ≥ 11 | 100 | nih.gov |

| meta-nitro substituted | pH 11 | 11 | nih.gov |

| meta-nitro substituted | pH 13 | 17 | nih.gov |

The chemical stability and degradation pathways of quaternary ammonium salts such as dibenzyldimethylammonium are of significant interest in organic chemistry. Two prominent reaction mechanisms that can lead to the degradation of these compounds are Hofmann elimination and Stevens rearrangement. These pathways, however, are governed by distinct mechanistic requirements and reaction conditions, and their applicability to dibenzyldimethylammonium varies significantly.

Chemical Degradation via Hofmann Elimination and Stevens Rearrangement Pathways for Quaternary Ammonium Salts, including Dibenzyldimethylammonium

Hofmann Elimination

The Hofmann elimination is a chemical reaction that converts quaternary ammonium hydroxides into a tertiary amine and an alkene upon heating. allen.inbyjus.com The reaction proceeds through a one-step, concerted E2 (elimination, bimolecular) mechanism. masterorganicchemistry.com

The process typically involves two key stages:

Exhaustive Methylation: An amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.com

Formation of Hydroxide Salt and Elimination: The iodide salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide ion. libretexts.org Heating this quaternary ammonium hydroxide salt to temperatures between 100 and 200 °C induces the elimination reaction. libretexts.org

The regioselectivity of the Hofmann elimination is a defining characteristic. The reaction generally follows the Hofmann Rule , which states that the major product will be the least substituted alkene. byjus.comwikipedia.org This preference is attributed to the steric bulk of the large trialkylamine leaving group. The base (hydroxide) preferentially abstracts the most sterically accessible β-hydrogen, which is typically on the least substituted carbon atom. masterorganicchemistry.comwikipedia.org

Applicability to Dibenzyldimethylammonium:

A critical requirement for the Hofmann elimination is the presence of at least one hydrogen atom on a carbon that is in the beta-position relative to the quaternary nitrogen atom. In the structure of dibenzyldimethylammonium, [(C₆H₅CH₂)₂N(CH₃)₂]⁺, the nitrogen atom is directly bonded to the carbon atoms of two benzyl groups and two methyl groups.

The hydrogens on the methyl groups are α-hydrogens.

The hydrogens on the methylene (B1212753) (–CH₂–) bridge of the benzyl groups are also α-hydrogens.

There are no β-hydrogens in the alkyl substituents attached to the nitrogen atom. Consequently, dibenzyldimethylammonium cannot undergo the standard Hofmann elimination reaction, as it lacks the necessary hydrogen atom for the E2 elimination to proceed.

Stevens Rearrangement

The Stevens rearrangement is another important reaction of quaternary ammonium salts, which, unlike the Hofmann elimination, results in a rearranged tertiary amine. wikipedia.org This reaction is a base-promoted 1,2-rearrangement. chemistry-reaction.com

The generally accepted mechanism proceeds through the following steps:

Ylide Formation: A strong base deprotonates the carbon alpha to the ammonium nitrogen, forming a highly reactive intermediate known as an ylide. wikipedia.org The presence of an electron-withdrawing group on this carbon enhances its acidity, facilitating ylide formation. chemistry-reaction.com

1,2-Migration: The ylide then undergoes a rearrangement where one of the groups attached to the nitrogen migrates to the adjacent, negatively charged carbon. wikipedia.org The exact nature of this step has been subject to investigation, with evidence suggesting it can proceed through a concerted mechanism or a diradical pathway, depending on the substrate. nih.govresearchgate.net

The Stevens rearrangement typically competes with the Sommelet-Hauser rearrangement, another pathway involving an ylide intermediate. wikipedia.org

Research Findings on Dibenzyldimethylammonium:

Studies have shown that dibenzyldimethylammonium and its derivatives can undergo a Stevens rearrangement under specific conditions. Research conducted on substituted dibenzyldimethylammonium ions using sodium amide in liquid ammonia (B1221849) demonstrated that these compounds can undergo a Stevens-type 1,2-shift. acs.org For instance, the reaction of dibenzyldimethylammonium ion with n-butyllithium has been reported to yield a Stevens 1,2-shift product alongside other products. researchgate.net

In one study, dibenzyldimethylammonium ions with bulky methyl groups on the aromatic rings (e.g., 2,4,6-trimethylbenzyl substituents) were found to predominantly undergo the Stevens 1,2-shift instead of other competing rearrangements. acs.org This highlights how the substitution pattern on the benzyl groups can influence the reaction pathway. The migration of a benzyl group during the rearrangement occurs with retention of configuration at the migrating carbon. chemistry-reaction.com

The table below summarizes the products obtained from the Stevens rearrangement of a substituted dibenzyldimethylammonium ion as described in the literature. acs.org

Table 1: Products of Stevens Rearrangement of Benzyl-2,4,6-trimethylbenzyldimethylammonium Chloride

| Reactant | Base/Solvent | Major Product | Yield |

|---|

Role in Catalysis: Dibenzyldimethylammonium in Phase Transfer Catalysis

Fundamental Principles of Dibenzyldimethylammonium-Mediated Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that enables or accelerates reactions between reactants in heterogeneous systems, typically consisting of an aqueous phase and an organic phase. dalalinstitute.comnumberanalytics.comijstr.org The fundamental principle involves a phase-transfer catalyst, such as dibenzyldimethylammonium chloride, which acts as a transport agent for a reactant from one phase to another where the reaction can proceed. ijstr.orgfzgxjckxxb.com

Ionic reactants, like many inorganic nucleophiles, are often soluble in water but insoluble in organic solvents where the organic substrate is dissolved. dalalinstitute.comwikipedia.org The dibenzyldimethylammonium cation, being a quaternary ammonium (B1175870) salt, possesses both hydrophilic (the charged nitrogen center) and lipophilic (the benzyl (B1604629) and methyl groups) characteristics. This dual nature allows it to form an ion pair with the aqueous-phase reactant anion. numberanalytics.com The resulting ion pair is sufficiently lipophilic to be extracted from the aqueous phase, cross the phase boundary, and dissolve in the organic phase. ijstr.org Once in the organic medium, the anion is "naked" or poorly solvated, rendering it highly reactive towards the organic substrate. fzgxjckxxb.com This process overcomes the mutual insolubility of the reactants, leading to significantly enhanced reaction rates and product yields. dalalinstitute.comacs.org The use of PTC, like with dibenzyldimethylammonium, can also offer milder reaction conditions, reduce side reactions, and minimize the need for expensive or hazardous anhydrous solvents. dalalinstitute.com

Mechanisms of Interfacial Transfer and Ion-Pair Formation in Dibenzyldimethylammonium-Catalyzed Reactions

The mechanism of dibenzyldimethylammonium-mediated phase-transfer catalysis hinges on the continuous transport of reactant anions across the phase interface. ijstr.org The process, often referred to as the Starks' extraction mechanism, can be broken down into several key steps:

Anion Exchange at the Interface: In a typical liquid-liquid system, the dibenzyldimethylammonium cation (Q⁺), initially present with its counter-ion (e.g., Cl⁻), exchanges this counter-ion for the reactant anion (Y⁻) from the aqueous phase. This exchange occurs at the liquid-liquid interface. ijstr.org

Formation of the Lipophilic Ion-Pair: The newly formed ion pair, [Q⁺Y⁻] (e.g., [Dibenzyldimethylammonium⁺CN⁻]), is created. The bulky organic groups (two benzyl and two methyl groups) on the nitrogen atom shield the positive charge and impart significant lipophilicity to the entire ion pair. scienceinfo.com

Interfacial Transfer to the Organic Phase: Due to its lipophilic character, the [Q⁺Y⁻] ion pair has sufficient solubility to be transferred from the interface into the bulk organic phase. ijstr.org This step is crucial as it transports the reactive anion into the same phase as the organic substrate (RX).

Reaction in the Organic Phase: Within the organic phase, the anion (Y⁻) is only loosely associated with the bulky dibenzyldimethylammonium cation (Q⁺) and is poorly solvated by the nonpolar solvent. This "naked" state makes it a highly potent nucleophile, which then readily reacts with the organic substrate (RX) to form the product (RY) and a new catalyst-anion pair ([Q⁺X⁻]). fzgxjckxxb.com

Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), diffuses back to the interface or into the aqueous phase to exchange X⁻ for another reactant anion Y⁻, thus completing the catalytic cycle.

This cyclical process allows a small, catalytic amount of dibenzyldimethylammonium to facilitate the conversion of a large amount of substrate. The efficiency of this transfer and the subsequent reaction is influenced by factors such as the lipophilicity of the catalyst, the hydration of the anion, and the choice of the organic solvent. fzgxjckxxb.com

Catalytic Activity in Diverse Synthetic Transformations

Dibenzyldimethylammonium salts demonstrate significant catalytic activity in a variety of synthetic reactions, most notably in nucleophilic substitutions. Their effectiveness stems from their ability to bring anions into an environment where their reactivity is maximized.

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and dibenzyldimethylammonium catalysts have proven particularly useful in this domain. These reactions often involve an anionic nucleophile reacting with an alkyl halide or a similar substrate. nih.govspcmc.ac.in In many cases, the nucleophile is an inorganic salt (e.g., NaCN, KI, CH₃COONa) with poor solubility in the organic solvents required to dissolve the substrate.

Dibenzyldimethylammonium chloride facilitates these substitutions by transporting the nucleophilic anion (e.g., CN⁻, I⁻, CH₃COO⁻) into the organic phase. dalalinstitute.com This approach is widely applicable to various substitution reactions, including cyanations, halogen exchange (Finkelstein reaction), and esterifications. researchgate.net For example, the reaction of an alkyl chloride with aqueous sodium cyanide to produce the corresponding nitrile is notoriously slow without a catalyst, as the cyanide ion cannot readily enter the organic phase. dalalinstitute.com With a catalytic amount of dibenzyldimethylammonium chloride, the reaction proceeds smoothly and in high yield. dalalinstitute.comscienceinfo.com

The table below illustrates the application of dibenzyldimethylammonium as a PTC in representative nucleophilic substitution reactions.

| Reaction Type | Organic Substrate (RX) | Aqueous Nucleophile (M⁺Y⁻) | Product (RY) | Catalyst | Reference |

| Cyanation | 1-Chlorooctane | Sodium Cyanide (NaCN) | 1-Cyanooctane | Quaternary Ammonium Salt | dalalinstitute.com |

| Halogen Exchange | Alkyl Chloride | Potassium Iodide (KI) | Alkyl Iodide | Dibenzyldimethylammonium derivative | researchgate.net |

| Benzylation | N-Ethylaniline | Benzyl Chloride | Ethylphenylbenzylamine | Dibenzyldimethylammonium chloride | google.com |

This rate enhancement is not solely due to increased reactant concentration in the organic phase. The anion transferred by the dibenzyldimethylammonium cation is in a highly reactive state. fzgxjckxxb.com In the nonpolar organic solvent, the anion is not tightly solvated as it would be in a protic aqueous environment. This lack of a "solvation shell" and the loose association with the bulky cation exposes its nucleophilic character, leading to a significant increase in its intrinsic reactivity and, consequently, a faster reaction rate. fzgxjckxxb.comresearchgate.net

The benefits of using dibenzyldimethylammonium as a PTC are summarized in the following table, showing typical improvements over uncatalyzed systems.

| Parameter | Uncatalyzed Biphasic System | Dibenzyldimethylammonium-Catalyzed System | Reason for Enhancement | Reference |

| Reaction Rate | Extremely slow or negligible | Significantly accelerated | Increased concentration and reactivity of the nucleophile in the organic phase. | dalalinstitute.com |

| Product Yield | Low to none | High to excellent (e.g., >85-96%) | Efficient conversion of reactants, reduction of side reactions. | |

| Reaction Temp. | Often high temperatures required | Mild to moderate temperatures | Increased reactivity of the transferred anion allows for lower activation energy. | acs.org |

| Byproducts | Often significant due to harsh conditions | Minimized | Milder conditions and higher reaction selectivity. | dalalinstitute.com |

Advanced Phase-Transfer Catalysis Systems Employing Dibenzyldimethylammonium

To address challenges associated with catalyst separation and reuse in traditional liquid-liquid PTC systems, advanced approaches have been developed. These include immobilizing the catalytic species on a solid support, which combines the advantages of heterogeneous catalysis with the high activity of homogeneous catalysts.

Immobilizing the dibenzyldimethylammonium catalyst onto an insoluble polymer support creates a solid-phase catalyst that is easily recoverable from the reaction mixture by simple filtration. ias.ac.in This strategy is economically and environmentally beneficial, as it allows for catalyst recycling and simplifies product purification, a significant issue in commercial applications. ias.ac.in

The design of these supported catalysts typically involves synthesizing a polymer backbone that incorporates the dibenzyldimethylammonium moiety. A prime example is the use of cross-linked poly(diallyldimethylammonium chloride). researchgate.net In this system, the active quaternary ammonium sites are covalently bound to a polymer matrix. These polymer-supported catalysts have been successfully used as efficient phase-transfer catalysts in nucleophilic substitution reactions, such as halogen exchange. researchgate.net

The performance of these supported catalysts is influenced by the physical and chemical properties of the polymer support, such as its swelling behavior, porosity, and the accessibility of the catalytic sites. The hydrophilic-hydrophobic balance of the polymer is also a critical factor that can affect its catalytic efficiency in biphasic reactions. researchgate.net

| Catalyst System | Description | Advantages | Application Example | Reference |

| Poly(diallyldimethylammonium chloride) Resin | Dibenzyldimethylammonium functionality is part of a cross-linked polymer backbone. | Easy separation and recovery by filtration; Catalyst can be reused; Simplified product purification. | Nucleophilic substitution and halogen exchange reactions. | researchgate.net |

| Immobilized on Inorganic Support | Dibenzyldimethylammonium salt is physically adsorbed or chemically grafted onto silica (B1680970) or alumina. | High thermal and mechanical stability; High surface area. | Oxidation and substitution reactions. | ias.ac.in |

Exploration of Chiral Phase-Transfer Catalysis with Dibenzyldimethylammonium Derivatives

The development of asymmetric phase-transfer catalysis (PTC) has become a cornerstone in the synthesis of enantiomerically pure compounds, offering a practical and environmentally benign methodology for a variety of chemical transformations. nih.govresearchgate.net Central to this technology is the design of chiral phase-transfer catalysts, with chiral quaternary ammonium salts being the most prominent class. nih.govbuchler-gmbh.com These catalysts form chiral ion pairs with prochiral nucleophiles, enabling stereoselective reactions. nih.gov While extensive research has focused on catalysts derived from natural products like Cinchona alkaloids, the exploration of simpler, synthetically accessible chiral scaffolds, such as those based on a dibenzyldimethylammonium core, presents an intriguing area of investigation.

The efficacy of a chiral phase-transfer catalyst is intrinsically linked to its structural design. A well-defined and rigid chiral environment around the positively charged nitrogen atom is crucial for effective stereochemical communication and high enantioselectivity. nih.gov The primary strategies for rendering a quaternary ammonium salt chiral involve the incorporation of chirality through a chiral core, the use of chiral building blocks, or the attachment of chiral peripheral units.

In the context of a dibenzyldimethylammonium scaffold, several theoretical modifications could be envisioned to induce chirality. One approach involves the introduction of stereogenic centers on the benzyl groups, for instance, through the use of α-chiral benzyl substituents. Another strategy could involve replacing one of the benzyl or methyl groups with a more complex chiral moiety that can effectively shield one face of the reactive enolate. However, the synthesis of such derivatives and their application in asymmetric PTC is not yet widely documented in scientific literature.

While direct examples of chiral dibenzyldimethylammonium derivatives in phase-transfer catalysis are scarce, the principles of catalyst design can be illustrated by examining structurally related and extensively studied compounds. Many of the most successful chiral phase-transfer catalysts are derived from Cinchona alkaloids, which are frequently N-benzylated to enhance their catalytic properties. buchler-gmbh.comaustinpublishinggroup.com These N-benzyl derivatives, such as N-benzyl quininium bromide, can be considered structural analogues where the dibenzyldimethylammonium core is replaced by a more complex, naturally derived chiral backbone.

The asymmetric synthesis of α-amino acids via the alkylation of glycine (B1666218) imines is a benchmark reaction for evaluating the performance of new chiral phase-transfer catalysts. nih.govnih.govorganic-chemistry.org In these reactions, N-benzylated Cinchona alkaloid derivatives have demonstrated high levels of enantioselectivity. For instance, the enantioselective alkylation of N-(diphenylmethylene) glycine tert-butyl ester using various alkyl halides can be efficiently catalyzed by cinchonine-derived quaternary ammonium salts, achieving high yields and excellent enantiomeric excess (ee). organic-chemistry.org The steric and electronic properties of the catalyst, along with reaction conditions such as solvent and temperature, play a significant role in the outcome of the reaction. organic-chemistry.org

The table below presents representative data from the asymmetric alkylation of N-(diphenylmethylene) glycine tert-butyl ester catalyzed by a cinchonine-derived N-benzimidazolemethyl quaternary ammonium salt, which showcases the potential of this class of chiral catalysts.

Table 1: Asymmetric Alkylation of N-(diphenylmethylene) glycine tert-butyl ester

| Alkyl Halide | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzyl bromide | 92 | 99 |

| 4-Methylbenzyl bromide | 90 | 98 |

| 4-Methoxybenzyl bromide | 88 | 97 |

| 4-Chlorobenzyl bromide | 91 | 99 |

| 2-Naphthylmethyl bromide | 85 | 96 |

| Allyl bromide | 82 | 94 |

Data sourced from a study on cinchonine-derived alkaloid catalysts. organic-chemistry.org

The continued exploration into novel chiral backbones, including the potential development of catalysts derived from a dibenzyldimethylammonium framework, remains a valuable pursuit in the field of asymmetric synthesis. rsc.org The design of catalysts that are not only highly selective but also inexpensive and readily accessible is key to broadening the industrial applicability of chiral phase-transfer catalysis. organic-chemistry.org

Supramolecular Chemistry and Self Assembly Phenomena of Dibenzyldimethylammonium

Dibenzyldimethylammonium as a Structure-Directing Agent (SDA) in Porous Material Synthesis

Dibenzyldimethylammonium (DBDM) is a quaternary ammonium (B1175870) cation that plays a significant role as a structure-directing agent (SDA) in the synthesis of porous materials like zeolites and aluminophosphates (AlPOs). google.com Its effectiveness stems from its ability to act as a template during the nucleation and growth of crystals, influencing the final structure of the material. google.com The specific size and shape of the DBDM cation guide the formation of pores and channels within the inorganic framework. rsc.org

Templating Mechanisms in Zeolite and Aluminophosphate Synthesis Directed by Dibenzyldimethylammonium

In the synthesis of zeolites and aluminophosphates, the dibenzyldimethylammonium (DBDM) cation acts as a template, guiding the formation of the porous framework. google.comrsc.org The organic cations assemble within the inorganic precursor gel, and the inorganic species then organize around these organic templates. This process is driven by a combination of electrostatic interactions and van der Waals forces between the DBDM cations and the forming inorganic framework. rsc.orgrsc.org The size and shape of the DBDM cation dictate the dimensions of the pores and channels in the final crystalline material. rsc.org After synthesis, the organic template is typically removed by calcination, leaving behind a porous structure.

The templating ability of DBDM can be influenced by the synthesis conditions. For example, by modifying the reaction mixture composition and temperature, DBDM can direct the formation of different zeolite structures, such as ZSM-12 (MTW), ZSM-50 (EUO), or beta (BEA) zeolites. rsc.org In aluminophosphate synthesis, the DBDM cation templates pore formation through electrostatic interactions with the inorganic framework, a process that is sensitive to pH control to maintain the stability of the quaternary ammonium cation.

Influence of Dibenzyldimethylammonium Cation Structure and Substitution on Framework Formation

The structure of the dibenzyldimethylammonium (DBDM) cation, including substitutions on its aromatic rings, significantly influences the resulting framework of the synthesized porous material. researchgate.netacs.orgst-andrews.ac.uk

Fluorination of the benzyl (B1604629) groups of the DBDM cation has been shown to have a pronounced effect on its structure-directing capabilities. acs.orgst-andrews.ac.uk For instance, the non-fluorinated DBDM cation can direct the synthesis of either all-silica zeolite beta or all-silica zeolite ZSM-50 (EUO framework). acs.orgst-andrews.ac.uk However, using benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) as the SDA under the same conditions leads to the selective crystallization of pure all-silica ZSM-50. acs.orgst-andrews.ac.uk The para-fluoro derivative (p-FDBDM) also directs the formation of ZSM-50, but at a much slower rate, while the meta-fluoro derivative (m-FDBDM) does not yield a crystalline product. acs.orgst-andrews.ac.uk

Computational studies suggest that the position of the fluorine atom on the aromatic ring influences the ordering of the template within the zeolite channels, with the fluorine-containing aromatic rings of o-FDBDM preferentially occupying channel locations rather than cavity sites. acs.orgst-andrews.ac.uk In the synthesis of aluminophosphates with an AFI-type structure, fluorinated DBDM derivatives have also demonstrated an improved templating ability compared to their non-fluorinated counterpart. researchgate.net This enhancement is attributed to a more favorable packing efficiency and stronger interaction energies of the fluorinated cations within the aluminophosphate channels. researchgate.net

The conformational flexibility of the DBDM cation, such as twisted or "W" conformations, and the parallel or antiparallel arrangement of the phenyl substituents, can also induce polymorphism in the resulting crystalline structures. rsc.orgrsc.org

| SDA | Resulting Zeolite Framework | Reference |

| Dibenzyldimethylammonium (DBDM) | Zeolite Beta or ZSM-50 (EUO) | acs.orgst-andrews.ac.uk |

| Benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) | ZSM-50 (EUO) | acs.orgst-andrews.ac.uk |

| Benzyl-parafluorobenzyldimethylammonium (p-FDBDM) | ZSM-50 (EUO) (slower crystallization) | acs.orgst-andrews.ac.uk |

| Benzyl-metafluorobenzyldimethylammonium (m-FDBDM) | No crystalline product | acs.orgst-andrews.ac.uk |

Intermolecular Interactions and Packing Efficiency within Inorganic Frameworks Templated by Dibenzyldimethylammonium

Key intermolecular interactions observed in these systems include:

C–H⋯X (X = Cl, Br) hydrogen bonds : These are dominant interactions that stabilize the crystal packing, with bond distances typically in the range of 2.8–3.2 Å.

π–π stacking and edge-to-face π–π interactions : These interactions occur between the phenyl groups of the DBDM cations and contribute to the formation of layered or paired structures. rsc.orgrsc.org

C–H⋯π interactions : These interactions also play a role in the cation pairing within the framework. rsc.orgrsc.org

The packing efficiency of the DBDM cations within the inorganic channels is a crucial factor in determining the templating outcome. researchgate.net Computational studies have shown that the ability of an organic molecule to act as an effective structure-directing agent depends not just on the host-guest interaction energy per template molecule, but on the density of this interaction energy, which takes into account the packing density of the molecules within the channel system. researchgate.net

In some cases, the DBDM cations can form supramolecular aggregates, such as dimers, within the pores of the material. researchgate.net This self-assembly behavior can be critical for the formation of certain framework types, like the large 12-ring channels of the AFI structure. rsc.org The specific conformation of the DBDM cation, whether it's in a twisted or a more extended 'W' conformation, also affects how it packs and interacts with neighboring cations and the inorganic framework. rsc.orgrsc.org

Role of Counterions and Supramolecular Assembly in Dibenzyldimethylammonium Templating

The role of counterions and the formation of supramolecular assemblies are critical aspects of the templating mechanism of dibenzyldimethylammonium (DBDM) in the synthesis of porous materials.

In the synthesis of aluminophosphates, a supramolecular assembly of DBDM cations with hydroxide (B78521) anions has been identified. researchgate.netacs.org These hydroxide anions not only compensate for the positive charge of the DBDM cations but are also coordinated to aluminum atoms in the framework, effectively bridging the organic SDAs and the inorganic walls. researchgate.netacs.org This cooperative effect is particularly pronounced when the DBDM cation is substituted with a fluorine atom in the ortho position of the aromatic ring, which enhances the electrostatic interaction with the inorganic network and leads to fewer framework defects. researchgate.netacs.org In cases where this supramolecular assembly is less favored, the positive charge of the DBDM cations is often compensated by the presence of framework defects. researchgate.net

The self-assembly of DBDM cations into larger aggregates, such as dimers, within the pores of the forming material can also be a crucial factor. rsc.orgresearchgate.net This aggregation behavior, influenced by factors like the concentration of the SDA in the synthesis gel, can determine the size and shape of the resulting pores and channels in the final material. researchgate.net

Anion Recognition and Transport Mechanisms Involving Dibenzyldimethylammonium in Membrane Mimicry

While direct studies on anion recognition and transport mechanisms involving dibenzyldimethylammonium specifically in membrane mimicry are not extensively detailed in the provided search results, the fundamental properties of quaternary ammonium compounds (QACs) like dibenzyldimethylammonium chloride suggest their potential role in such processes. QACs are known for their ability to interact with anions and their surfactant properties, which allow them to be used in applications that mimic biological membranes. cymitquimica.comacs.org

The general mechanism by which QACs can function in anion recognition and transport involves the electrostatic interaction between the positively charged quaternary nitrogen and the target anion. The lipophilic benzyl groups of dibenzyldimethylammonium would facilitate its incorporation into or transport across lipid bilayers, which are the primary components of biological membranes. This ability to partition into nonpolar environments is a key characteristic for a molecule to function as an ionophore or a component of a membrane-based sensor.

In the context of phase transfer catalysis, dibenzyldimethylammonium chloride facilitates the transfer of reactants, which can include anions, between immiscible phases, such as an aqueous and an organic phase. This process is analogous to the transport of ions across a biological membrane. The efficiency of this transport would be dependent on the nature of the anion, the specific structure of the QAC, and the properties of the membrane-mimicking environment.

Conformational Polymorphism and Intermolecular Interactions in Solid-State Structures of Dibenzyldimethylammonium Salts

The solid-state structures of dibenzyldimethylammonium salts exhibit conformational polymorphism, where the compound can exist in different crystalline forms. rsc.orgrsc.org This phenomenon is largely driven by the flexibility of the dibenzyldimethylammonium cation and the nature of the weak intermolecular interactions present in the crystal lattice. rsc.orgrsc.org

The stability of these different polymorphic forms is governed by a network of weak intermolecular interactions. These include:

Anion-cation C–H⋯Cl and C–H⋯Br interactions : These hydrogen bonds are a dominant stabilizing force in the crystal structures of dibenzyldimethylammonium halide salts and their metal complexes. rsc.orgrsc.orgjyu.firesearchgate.net

Solvent inclusion : In some cases, solvent molecules like acetonitrile (B52724) or water can be incorporated into the crystal lattice, creating additional hydrogen-bonding networks that further stabilize the structure.

Computational and Theoretical Investigations of Dibenzyldimethylammonium

Kinetic and Thermodynamic Modeling of Chemical Processes

Modeling the kinetics and thermodynamics of reactions provides quantitative insights into their feasibility, rates, and mechanisms. For dibenzyldimethylammonium, this is particularly relevant for understanding its degradation under various conditions and its role in chemical transformations.

Any chemical reaction must proceed through a high-energy, unstable configuration known as the transition state. khanacademy.org The energy required to reach this state from the reactants is the activation energy (ΔG‡), a critical parameter that governs the reaction rate. opentextbooks.org.hk A higher activation energy corresponds to a slower reaction. opentextbooks.org.hk Computational methods, particularly DFT, are widely used to locate transition states and calculate their corresponding activation energies. nih.govacs.org

For processes involving quaternary ammonium (B1175870) salts like dibenzyldimethylammonium, such as their decomposition or their participation in a reaction, identifying the transition states is key to understanding the mechanism. For multi-step reactions, each step has its own transition state and activation energy, with the slowest step, known as the rate-determining step, being the one with the highest-energy transition state. opentextbooks.org.hk

Computational techniques like the nudged elastic band with transition state optimization (NEB-TS) can be employed to find the minimum energy path between reactants and products and identify the transition state structure. nih.govacs.org While specific studies on dibenzyldimethylammonium are not prevalent in the search results, the methodology is well-established. For example, in the degradation of related imidazolium (B1220033) cations used in zeolite synthesis, DFT calculations have identified activation energies for ring-opening pathways to be in the range of 20 to 50 kcal/mol, indicating thermodynamically accessible routes for decomposition. nih.gov Similar computational analyses for dibenzyldimethylammonium would be crucial for predicting its stability and reactivity in various chemical environments.

Table 2: Representative Activation Energies for Degradation of Related Organic Cations

| Cation Type | Process | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Imidazolium Cation | Ring Opening | 20 - 50 | DFT (NEB-TS) | nih.gov |

| Imidazolium Cation | Criegee Ozonide Formation | 118.6 | DFT | nih.gov |

Dibenzyldimethylammonium, particularly when used as a structure-directing agent, is often removed from the final material (e.g., a zeolite) through a high-temperature calcination process. google.com This process involves the thermal decomposition of the organic cation. Modeling the degradation pathways is essential for optimizing this removal process and understanding the thermal stability of materials containing this compound.

The thermal stability and degradation behavior of chemical compounds are frequently studied using thermogravimetric analysis (TGA). researchgate.net Kinetic models can then be developed based on TGA data to describe the degradation process. These models can determine key kinetic parameters, such as the activation energy for decomposition, by fitting the experimental mass loss data over time or temperature. researchgate.net

For example, models for the thermal degradation of polymers have successfully used TGA data to determine the activation energies of multi-step decomposition reactions. researchgate.net The chemical structure of a compound significantly influences its thermal stability. Chemical modifications, such as esterification or the incorporation of thermally stable units like polyhedral oligomeric silsesquioxane (POSS), can increase the decomposition temperature. rsc.orgresearchgate.net Conversely, the presence of certain functional groups can initiate degradation at lower temperatures. rsc.org Modeling the degradation of dibenzyldimethylammonium would involve similar steps: acquiring TGA data and then applying kinetic models to determine the parameters that describe its decomposition, providing a predictive understanding of its stability.

Theoretical Insights into Ion Mobility and Electrical Conductivity in Materials Containing Dibenzyldimethylammonium

As an ionic compound, dibenzyldimethylammonium can contribute to the electrical conductivity of materials in which it is present. Theoretical models are used to understand the fundamental factors governing the movement of these ions (ion mobility) and the resulting conductivity.

The electrical conductivity of a material containing ions is dependent on the concentration of the ions and their mobility. tandfonline.com In many systems, the temperature dependence of ion mobility follows an Arrhenius-like behavior, where mobility increases with temperature. tandfonline.com The movement of an ion through a medium is a thermally activated process, and theoretical models can be used to calculate the activation energy for ion migration. researchgate.net

For materials like ionic liquids or liquid crystals containing salts, the conductivity is a direct result of the movement of cations and anions. tandfonline.com Studies on similar quaternary ammonium salts, such as decyldimethylbenzylammonium (B12809368) chloride, show that conductivity measurements at various temperatures can be used to determine transport properties like the limiting ion conductance. researchgate.net From these values, the standard partial molar enthalpy of activation for ion migration can be determined, which provides insight into the energy barrier that an ion must overcome to move through the solvent. researchgate.net The mobility of an ion like dibenzyldimethylammonium would be influenced by its size, shape, and interactions with the surrounding medium. Typical ion mobility values in anisotropic liquid dielectrics are in the range of 10⁻¹⁰ to 10⁻⁹ m²/Vs. tandfonline.com Theoretical models help to connect these macroscopic transport properties to the molecular-level interactions between the ion and its environment.

Advanced Analytical Techniques for Dibenzyldimethylammonium Research

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the analysis of dibenzyldimethylammonium, offering insights into its structural framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Magic-Angle Spinning NMR) for Structural Elucidation and Environmental Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like dibenzyldimethylammonium. researchgate.netjchps.comresearchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of dibenzyldimethylammonium chloride typically exhibits characteristic signals for the benzyl (B1604629) and methyl protons. The protons of the benzyl groups usually appear as a multiplet in the aromatic region (around 7.50-7.63 ppm), while the methylene (B1212753) protons of the benzyl groups show a singlet at approximately 4.70 ppm. The methyl groups attached to the nitrogen atom give rise to a singlet at around 2.89 ppm. The integration of these signals confirms the ratio of benzyl to methyl protons, further validating the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for the different carbon environments. For dibenzyldimethylammonium bromide, the methyl carbons (N-CH₃) appear around 48.01 ppm, the benzylic carbons (Ph-CH₂) at 66.86 ppm, and the aromatic carbons in the range of 127.97 to 133.08 ppm.

Magic-Angle Spinning (MAS) NMR: MAS NMR is a powerful solid-state NMR technique used to study materials like zeolites, where dibenzyldimethylammonium can act as a structure-directing agent. researchgate.netnih.gov By spinning the sample at a "magic angle" of 54.74° relative to the magnetic field, MAS NMR averages out anisotropic interactions, leading to higher resolution spectra. nih.govmdpi.com This technique has been employed to understand the packing and interaction of dibenzyldimethylammonium cations within the channels of microporous materials like aluminophosphates with an AFI-type structure. researchgate.net The use of ¹³C MAS NMR helps in characterizing the organic template within the inorganic framework. researchgate.net

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Dibenzyldimethylammonium Salts

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H | N-CH₃ | ~2.89 | singlet | DMSO | |

| ¹H | Ph-CH₂ | ~4.70 | singlet | DMSO | |

| ¹H | Ar-H | ~7.50-7.63 | multiplet | DMSO | |

| ¹³C | N-CH₃ | ~48.01 | DMSO | ||

| ¹³C | Ph-CH₂ | ~66.86 | DMSO | ||

| ¹³C | Ar-C | ~127.97-133.08 | DMSO |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Characterization and Mechanistic Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and characterize the chemical structure of molecules. researchgate.netinnovatechlabs.com In the context of dibenzyldimethylammonium, FTIR is valuable for confirming the presence of its key chemical bonds and for studying its interactions in different systems. researchgate.net

The FTIR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. nih.gov For dibenzyldimethylammonium, characteristic absorption bands would correspond to C-H stretching and bending vibrations of the methyl and benzyl groups, as well as aromatic C=C stretching vibrations. The technique can be used to monitor the synthesis of dibenzyldimethylammonium and to study its role as a template in the formation of materials like aluminophosphates. researchgate.net For instance, FTIR has been used to show that in the synthesis of AFI-type aluminophosphates, dibenzyldimethylammonium cations form supramolecular assemblies with hydroxide (B78521) anions. researchgate.net It can also reveal how the organic molecules are incorporated (e.g., as neutral species or protonated) within the inorganic framework by observing shifts in vibrational bands. researchgate.net

Fluorescence Spectroscopy in Supramolecular and Aggregation Studies of Dibenzyldimethylammonium

Fluorescence spectroscopy is a highly sensitive technique used to study the supramolecular chemistry and aggregation behavior of fluorescent molecules. nankai.edu.cncore.ac.uk While dibenzyldimethylammonium itself is not inherently fluorescent, its derivatives or its interaction with fluorescent probes can be studied.

In research involving the synthesis of microporous materials, fluorescence spectroscopy has been utilized to investigate the structure-directing effect of aromatic molecules, including derivatives of dibenzyldimethylammonium. researchgate.net This technique can provide insights into the formation of supramolecular aggregates of the organic template molecules in solution and within the nanopores of the final material. researchgate.net For example, studies have shown that fluorinated derivatives of dibenzyldimethylammonium can form supramolecular assemblies, and fluorescence spectroscopy helps in understanding how factors like the position of fluorine atoms influence this aggregation behavior. researchgate.netresearchgate.net The formation of excimers (excited-state dimers) can be detected by the appearance of a new, red-shifted emission band in the fluorescence spectrum, providing direct evidence of aggregation.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry and its coupled techniques are essential for determining the molecular weight of dibenzyldimethylammonium and for studying its thermal degradation pathways.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of quaternary ammonium (B1175870) compounds like dibenzyldimethylammonium, which are already charged in solution. researchgate.net This method allows for the precise determination of the molecular weight of the cation.

In ESI-TOF-MS, the dibenzyldimethylammonium cation is transferred from solution to the gas phase with minimal fragmentation. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio (m/z). For dibenzyldimethylammonium bromide, ESI-TOF-MS analysis in positive ion mode would show a prominent peak corresponding to the dibenzyldimethylammonium cation [C₁₆H₂₀N]⁺, with a calculated m/z of 226.2. ucd.ie This technique is crucial for confirming the identity and purity of synthesized dibenzyldimethylammonium salts.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography (Py-GC) for Degradation Studies

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography (Py-GC) are powerful thermal analysis techniques used to study the decomposition and degradation of materials as a function of temperature. chromatographyonline.com

TGA-MS: This technique combines the quantitative mass loss information from TGA with the qualitative identification of evolved gases by MS. When dibenzyldimethylammonium is used as a template in the synthesis of materials like aluminophosphates, TGA-MS can be employed to study the thermal stability of the occluded organic molecules and to identify the decomposition products as the material is heated. researchgate.net This provides insights into how the organic template is removed to create the porous structure.

Pyrolysis-Gas Chromatography (Py-GC): Py-GC involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the volatile products by gas chromatography-mass spectrometry (GC-MS). mdpi.com This technique can provide detailed information about the degradation mechanism of dibenzyldimethylammonium by identifying the specific fragments formed at different temperatures. While direct studies on dibenzyldimethylammonium using this specific coupled technique are not widely reported in the provided context, it is a standard method for analyzing the thermal behavior of organic compounds and polymers. mdpi.comresearchgate.net

Diffraction and Crystallographic Methods

Diffraction methods are indispensable for elucidating the three-dimensional arrangement of atoms and molecules in the solid state. For dibenzyldimethylammonium compounds, these techniques reveal detailed information about their crystal packing, conformation, and intermolecular interactions.

Research has shown that dibenzyldimethylammonium cations can adopt different conformations, such as a "W-conformation" or a twisted arrangement, within the crystal lattice. researchgate.net The crystallization solvent can also play a crucial role; for instance, when crystallized from acetonitrile (B52724), the solvent molecule can be incorporated into the crystal structure, participating in the hydrogen-bonding network. iucr.orgresearchgate.net In the absence of solvent molecules, the packing is primarily stabilized by other intermolecular forces, including C–H···X (where X is a halide) hydrogen bonds and π-π stacking interactions between the phenyl groups.

Studies on bis(dibenzyldimethylammonium) tetrahalometallate(II) complexes, where the metal can be copper, manganese, cobalt, or zinc, have demonstrated how the cation packs with the anionic metal complexes. iucr.orgresearchgate.netresearchgate.net The geometry of the tetrahalometallate anion is typically a distorted tetrahedron. iucr.orgresearchgate.net The specific crystal system and space group are dependent on the specific anion and the crystallization conditions. For example, bis[dibenzyldimethylammonium]tetrabromocuprate(II) crystallized from a dilute hydrobromic acid solution adopts a triclinic system with space group P-1, whereas the tetrachlorocuprate(II) analogue crystallizes in a monoclinic system, P21/c. iucr.org

Table 1: Selected Crystallographic Data for Dibenzyldimethylammonium Compounds

| Compound | Crystal System | Space Group | Reference |

| bis[dibenzyldimethylammonium]tetrabromocuprate(II) | Triclinic | P-1 | iucr.org |

| bis[dibenzyldimethylammonium]tetrachlorocuprate(II) | Monoclinic | P21/c | iucr.org |

| bis[dibenzyldimethylammonium]tetrachlorocuprate(II)·0.5CH₃CN | Monoclinic | P21/n | iucr.org |

| [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O | Triclinic | P-1 | researchgate.netresearchgate.net |

| [(Bz₂Me₂N)₂][CoBr₄]·0.5CH₃CN | Monoclinic | P21/c | researchgate.net |

| [(Bz₂Me₂N)₂][ZnBr₄] (from methanol) | Monoclinic | P21/c | researchgate.net |

Bz₂Me₂N⁺ = Dibenzyldimethylammonium cation

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the bulk properties of a crystalline material. It is valuable for confirming the phase purity of a synthesized compound, identifying crystalline phases in a mixture, and studying phase transitions as a function of temperature or other variables.

In the context of dibenzyldimethylammonium compounds, PXRD has been used to confirm that the bulk material corresponds to the structure determined by single-crystal analysis. europeanpharmaceuticalreview.com For example, powder diffraction measurements of bis[dibenzyldimethylammonium]cuprate(II) halide complexes showed that the compounds maintain the same crystal structure at both room temperature and at -100°C, indicating the absence of temperature-induced phase transitions within this range. iucr.org Additionally, PXRD is an essential tool in materials science applications where dibenzyldimethylammonium acts as a structure-directing agent, such as in the synthesis of aluminophosphate molecular sieves. In this application, PXRD is used to evaluate the efficacy of the synthesis by analyzing the pore size and structure of the resulting microporous materials.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition pathways, and phase transitions of dibenzyldimethylammonium compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a primary tool for assessing the thermal stability and decomposition profile of materials. For dibenzyldimethylammonium salts and their complexes, TGA reveals the temperatures at which decomposition begins and the number of decomposition steps involved.